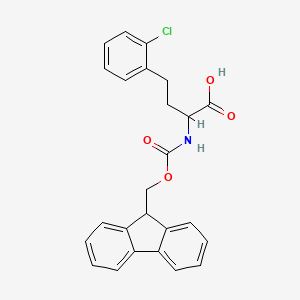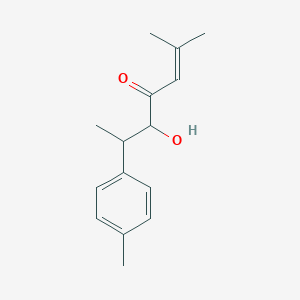
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine is a synthetic organic compound with the molecular formula C13H14N6O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3-(aminomethyl)benzyl alcohol.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Molecular Biology: The compound is used in research involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions involving purine derivatives.
Pharmaceutical Industry: The compound is explored for its potential use in drug development and as a lead compound for designing new drugs.
Mécanisme D'action
The mechanism of action of 6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors that recognize purine derivatives. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting cellular processes dependent on purine nucleotides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
- 6-((4-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine
- 6-((3-(Aminomethyl)benzyl)oxy)-3H-purin-2-amine
Uniqueness
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H14N6O |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
6-[[3-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H14N6O/c14-5-8-2-1-3-9(4-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) |
Clé InChI |
VHRDYCCJQBXLBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)COC2=NC(=NC3=C2NC=N3)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)





![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)




![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)

